molecular formula C12H14N2O2 B13701706 2-(3-Ethoxyphenyl)imidazole-5-methanol

2-(3-Ethoxyphenyl)imidazole-5-methanol

Cat. No.: B13701706
M. Wt: 218.25 g/mol
InChI Key: DDTGQQVXZLDARH-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)imidazole-5-methanol is a chemical compound of significant interest in medicinal and organic chemistry research. It features an imidazole ring, a key scaffold in pharmacology, substituted with a hydroxymethyl group and a 3-ethoxyphenyl moiety . The imidazole core is a privileged structure in drug discovery, known to be a constituent of numerous bioactive molecules and natural products like histamine and histidine . Researchers value this compound for its potential as a synthetic intermediate or precursor. The presence of the hydroxymethyl group makes it a versatile building block that can be further functionalized, for instance, through esterification or oxidation, to create a library of derivatives for structure-activity relationship (SAR) studies . Compounds with similar imidazole-methanol structures have been investigated for a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . This makes this compound a valuable candidate for screening in novel therapeutic development programs. Synthetic methodologies for related imidazole derivatives are well-established, often involving multi-component condensations or cyclization reactions, allowing for efficient and scalable production . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

[2-(3-ethoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C12H14N2O2/c1-2-16-11-5-3-4-9(6-11)12-13-7-10(8-15)14-12/h3-7,15H,2,8H2,1H3,(H,13,14)

InChI Key

DDTGQQVXZLDARH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC=C(N2)CO

Origin of Product

United States

Synthetic Strategies for 2 3 Ethoxyphenyl Imidazole 5 Methanol and Analogues

Established Methodologies for Imidazole (B134444) Core Synthesis

The construction of the imidazole ring is a well-established field in organic chemistry, with a variety of methods available to synthesize diverse derivatives. These methods can be broadly categorized into multi-component reactions, metal- and organocatalyzed approaches, and sustainable synthesis protocols.

Multi-Component Reactions (MCRs) for Imidazole Formation

Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more starting materials to form a complex product, minimizing waste and reaction steps. researchgate.net Several named reactions are employed for imidazole synthesis.

The Debus synthesis , first reported in 1858, is a classic MCR that involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). This method remains a fundamental approach for the synthesis of various substituted imidazoles. japsonline.com

Another prominent MCR is the Radziszewski synthesis , which is similar to the Debus synthesis but typically uses a mixture of a diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297). japsonline.com This reaction is often carried out under thermal conditions or with the aid of catalysts. derpharmachemica.com

The Van Leusen imidazole synthesis is a versatile three-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgjk-sci.comorganic-chemistry.orgwikipedia.orgorganische-chemie.ch In this reaction, an aldehyde and a primary amine first form an aldimine in situ, which then reacts with TosMIC in the presence of a base to yield the imidazole ring. organic-chemistry.orgjk-sci.comorganic-chemistry.orgwikipedia.orgorganische-chemie.ch This method is particularly useful for preparing 1,4,5-trisubstituted imidazoles with high regioselectivity. The general mechanism is depicted below:

Scheme 1: General Mechanism of the Van Leusen Imidazole Synthesis

A variety of catalysts, including Lewis acids and solid-supported catalysts, have been employed to improve the efficiency and selectivity of these MCRs. rsc.org

Metal-Catalyzed and Organocatalyzed Approaches to Imidazole Derivatives

Modern synthetic chemistry has seen a surge in the use of metal and organocatalysts to facilitate the synthesis of complex molecules like imidazoles.

Metal-catalyzed synthesis often involves cross-coupling reactions to form C-C and C-N bonds, allowing for the introduction of various substituents onto the imidazole core. For instance, palladium-catalyzed cross-coupling reactions are widely used for the arylation of imidazoles. Copper-catalyzed reactions have also proven effective for the synthesis of N-arylimidazoles and other derivatives. nih.gov Ruthenium catalysts have been utilized in borrowing hydrogen processes for the synthesis of substituted imidazoles from benzylic alcohols and diketones. rsc.org

Organocatalysis offers a metal-free alternative for imidazole synthesis. Chiral amines, Brønsted acids, and other small organic molecules can catalyze the formation of the imidazole ring through various mechanisms. These methods are often praised for their environmental friendliness and ability to control stereochemistry.

Green Chemistry and Sustainable Synthesis Protocols for Heterocyclic Compounds

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For imidazole synthesis, this has translated into the use of greener solvents, catalysts, and energy sources.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. derpharmachemica.com The use of water as a solvent, solvent-free reaction conditions, and recyclable catalysts like zeolites and solid-supported acids are other key aspects of green imidazole synthesis. derpharmachemica.com Natural catalysts, such as extracts from plant materials, are also being explored as sustainable alternatives to traditional chemical catalysts. nih.gov

Specific Synthetic Routes to 2-(3-Ethoxyphenyl)imidazole-5-methanol and Structural Analogues

While general methods provide the foundation for imidazole synthesis, the preparation of a specific target molecule like this compound requires a tailored approach involving strategic functionalization of the imidazole ring and the introduction of the desired substituents.

Strategic Functionalization at the Imidazole Ring (e.g., C-2, C-4, C-5 Positions)

The functionalization of the imidazole ring at specific positions is crucial for building molecular complexity.

Functionalization at the C-2 position is often achieved by incorporating the desired substituent in one of the starting materials of a multi-component reaction. For example, in the context of a Radziszewski-type synthesis, using 3-ethoxybenzaldehyde (B1676413) as the aldehyde component would directly install the 3-ethoxyphenyl group at the C-2 position of the imidazole ring.

Functionalization at the C-5 position can be more challenging and often requires a multi-step sequence. A common strategy involves the introduction of a formyl group (-CHO) at the C-5 position, which can then be reduced to the desired methanol (B129727) group (-CH2OH). The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like imidazoles. organic-chemistry.orgjk-sci.comijpcbs.compleiades.onlinewikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the imidazole ring. organic-chemistry.orgjk-sci.comijpcbs.compleiades.onlinewikipedia.org The resulting imidazole-5-carbaldehyde can then be selectively reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH4). researchgate.net

A plausible synthetic route to this compound is outlined below:

Scheme 2: Plausible Synthetic Route to this compound

This strategy involves a three-component reaction to form the 2-(3-ethoxyphenyl)imidazole core, followed by Vilsmeier-Haack formylation at the C-5 position and subsequent reduction to the target molecule.

Introduction and Modification of the 3-Ethoxyphenyl Moiety

The 3-ethoxyphenyl group is a key structural feature of the target molecule. The most straightforward way to introduce this moiety is to use a commercially available or readily synthesized starting material that already contains this group. 3-Ethoxybenzaldehyde is a key precursor for this purpose. It can be synthesized through various methods, including the Williamson ether synthesis from 3-hydroxybenzaldehyde (B18108) and an ethylating agent.

Modifications to the ethoxy group, if required for analogue synthesis, can be performed on the final imidazole product or on the benzaldehyde (B42025) starting material, depending on the compatibility of the functional groups with the reaction conditions.

Derivatization and Transformations of the 5-Methanol Group

The hydroxyl moiety of the 5-methanol group in this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse analogues. These derivatizations are crucial for modifying the compound's physicochemical properties. Key transformations include oxidation, conversion to halides, and the formation of ethers and esters.

Oxidation: The primary alcohol of the 5-methanol group can be oxidized to form the corresponding aldehyde (2-(3-ethoxyphenyl)-1H-imidazole-5-carbaldehyde) or further to the carboxylic acid (2-(3-ethoxyphenyl)-1H-imidazole-5-carboxylic acid). This transformation is typically achieved using a range of oxidizing agents. Mild conditions are required to prevent over-oxidation or degradation of the imidazole ring.

Conversion to Halides: A common and useful transformation is the conversion of the hydroxyl group to a halide, typically a chloride. For instance, reacting an imidazole-5-methanol derivative with thionyl chloride (SOCl₂) can yield the corresponding 5-chloromethyl-imidazole hydrochloride. chemicalbook.com This halomethyl derivative is a highly reactive intermediate, susceptible to nucleophilic substitution, making it a valuable precursor for introducing a wide array of functional groups at the 5-position.

Esterification and Etherification: Standard organic synthesis protocols can be applied to form esters and ethers. Esterification can be carried out by reacting the alcohol with acyl chlorides or carboxylic anhydrides, often in the presence of a base. Ether synthesis, such as the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

The table below summarizes potential derivatization reactions of the 5-methanol group.

Transformation Reagent(s) Product Functional Group Potential Utility
OxidationMnO₂, PCCAldehyde (-CHO)Intermediate for imine formation, reductive amination
OxidationKMnO₄, Jones ReagentCarboxylic Acid (-COOH)Intermediate for amide and ester synthesis
HalogenationSOCl₂, PBr₃Halomethyl (-CH₂X)Reactive intermediate for nucleophilic substitution chemicalbook.com
EsterificationAcyl Chloride, BaseEster (-CH₂OCOR)Prodrug design, modification of solubility
EtherificationNaH, Alkyl HalideEther (-CH₂OR)Altering lipophilicity and metabolic stability

Optimization of Reaction Conditions and Yields

The efficient synthesis of substituted imidazoles, including this compound, is highly dependent on the optimization of reaction conditions. wisdomlib.org Research has focused on improving yields, reducing reaction times, and employing environmentally benign methodologies. orientjchem.orgresearchgate.net Key parameters for optimization include the choice of catalyst, solvent, and energy source.

Modern synthetic approaches often utilize multicomponent reactions, such as the Debus-Radziszewski synthesis, which condenses a dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate). nih.govsciepub.com The optimization of this and other imidazole syntheses has been extensively studied.

Catalysis: A wide range of catalysts have been explored to enhance the efficiency of imidazole synthesis. These include Lewis acids (e.g., InCl₃·3H₂O), heterogeneous catalysts (e.g., graphene oxide-TiO₂), and Brønsted acidic ionic liquids. researchgate.netsciepub.comresearchgate.net The choice of catalyst can significantly impact reaction rates and yields. researchgate.net

Solvent and Energy Source: The reaction medium plays a critical role. While traditional methods often use organic solvents like glacial acetic acid, greener alternatives such as water, ionic liquids, or solvent-free conditions are gaining prominence. sciepub.comwjbphs.com Furthermore, non-conventional energy sources like microwave irradiation and ultrasonic irradiation have been shown to dramatically reduce reaction times and improve yields by promoting efficient heating and molecular interaction. orientjchem.orgmdpi.com A factorial design approach is often employed to systematically optimize variables like microwave power and reaction time to achieve the highest possible yields. orientjchem.org

The following table presents a comparative overview of different catalytic systems and conditions used in the synthesis of substituted imidazoles.

Catalyst Solvent/Conditions Energy Source Key Advantages Reference
Diethyl ammonium hydrogen phosphateSolvent-freeThermal (Heating)Reusable catalyst, excellent yields, short reaction times sciepub.com
Indium(III) chloride (InCl₃·3H₂O)AcetonitrileRefluxHigh yields at ambient temperature researchgate.net
Nano-magnesium aluminate spinelNot specifiedUltrasonic IrradiationHigh efficiency, eco-friendly catalyst mdpi.com
Graphene Oxide-TiO₂ (GO-TiO₂)Not specifiedUltrasonic IrradiationLow catalyst loading, efficient, good functional group tolerance researchgate.net
NoneRoom Temperature Ionic LiquidRoom TemperatureCatalyst-free, rapid reaction organic-chemistry.org

Regioselectivity and Stereochemical Control in Imidazole Synthesis

Achieving the desired substitution pattern on the imidazole ring is a fundamental challenge in heterocyclic chemistry. For a target like this compound, which is a 2,5-disubstituted imidazole, controlling the regioselectivity of the cyclization reaction is paramount.

Regioselectivity: The final substitution pattern of the imidazole ring is determined by the specific synthetic route and the nature of the precursors. Different established methods, such as the Debus-Radziszewski, Van Leusen, or Marckwald syntheses, provide access to different regioisomers. For instance, the reaction of an amidine with a phenacyl bromide can lead exclusively to 1,2,4-trisubstituted imidazoles, demonstrating high regioselectivity. tandfonline.comtandfonline.com The use of directing groups, such as an N-sulfamoyl group, can allow for regioselective lithiation and subsequent substitution at specific positions of the imidazole core, enabling the controlled synthesis of 1,2,4- and 1,2,5-trisubstituted isomers from a common intermediate. acs.org The synthesis of 1,4-disubstituted imidazoles has also been achieved with complete regioselectivity through a sequence involving a double aminomethylenation of a glycine (B1666218) derivative. rsc.org Therefore, careful selection of starting materials and synthetic methodology is essential to ensure the formation of the 2,5-disubstituted pattern of this compound.

Stereochemical Control: The parent compound, this compound, is achiral. However, stereochemical control becomes a critical consideration when synthesizing analogues that incorporate chiral centers. This can be achieved by using enantiopure starting materials or by employing asymmetric catalytic methods. For example, optically active imidazole derivatives have been synthesized starting from N-Cbz protected α-amino acids, which serve as chiral precursors. nih.gov The condensation of the resulting chiral α-bromoketones with formamidine (B1211174) acetate yields enantiopure imidazoles. nih.gov While not directly applicable to the achiral target compound, these principles are vital for the development of chiral analogues. The stereochemical outcome of some heterocyclic syntheses can be influenced by the stability of cationic intermediates, where factors like substituent electronic effects can control the rate of epimerization at adjacent stereocenters. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 3 Ethoxyphenyl Imidazole 5 Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete assignment of the proton and carbon skeletons of 2-(3-Ethoxyphenyl)imidazole-5-methanol can be projected.

¹H NMR, ¹³C NMR, and Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum is expected to provide information on the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. Advanced 2D NMR techniques are then employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings, for instance, between the methylene (B1212753) and methyl protons of the ethoxy group, and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments, such as connecting the ethoxyphenyl group to the C2 position of the imidazole (B134444) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space proximity of protons, which is valuable for conformational analysis.

Projected ¹H NMR Data

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Imidazole N-H12.4 (broad)Singlet-
Phenyl H-2'7.50Singlet (or narrow triplet)-
Phenyl H-6'7.45Doublet~7.8
Phenyl H-5'7.35Triplet~7.8
Imidazole H-47.10Singlet-
Phenyl H-4'6.95Doublet~7.8
Methanol (B129727) O-H5.0 (broad)Singlet-
Methanol -CH₂-4.50Singlet-
Ethoxy -CH₂-4.10Quartet7.0
Ethoxy -CH₃1.40Triplet7.0

Projected ¹³C NMR Data

Assignment Predicted Chemical Shift (δ, ppm)
Phenyl C-3' (C-O)158.5
Imidazole C-2146.0
Imidazole C-5136.0
Phenyl C-1'131.5
Phenyl C-5'129.8
Imidazole C-4122.0
Phenyl C-6'118.0
Phenyl C-4'115.0
Phenyl C-2'112.0
Ethoxy -CH₂-63.5
Methanol -CH₂-55.0
Ethoxy -CH₃14.8

Conformational Analysis and Dynamic NMR Studies

The structure of this compound presents several points of conformational flexibility, primarily the rotation around the single bond connecting the phenyl and imidazole rings. Dynamic NMR studies could provide insight into the rotational energy barrier. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for otherwise equivalent protons, while at higher temperatures, these signals would coalesce due to rapid rotation.

Furthermore, imidazole derivatives are known to undergo prototropic tautomerism, where the N-H proton can be located on either of the two nitrogen atoms. In solution, this exchange is typically fast, resulting in an averaged spectrum. Solid-state NMR could potentially be used to study these individual tautomers. mdpi.com The energy difference between the possible tautomeric forms is often small, suggesting that both can be present in solution at room temperature. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Vibrational Modes of the Imidazole Ring and Substituents

The imidazole ring has a set of characteristic vibrations. The N-H stretching vibration is expected to appear as a broad band in the IR spectrum in the region of 3150-2800 cm⁻¹. The C=N and C=C stretching vibrations of the ring are expected in the 1580-1450 cm⁻¹ region.

Analysis of Ethoxyphenyl and Methanol Functional Groups

The ethoxyphenyl group would be identified by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C-O-C (ether) stretching bands, which are typically strong and appear in the 1250-1000 cm⁻¹ region. The methanol group would be characterized by a broad O-H stretching band around 3400-3200 cm⁻¹ and a C-O stretching vibration around 1050 cm⁻¹.

Projected IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Methanol)~3300Strong, Broad
N-H Stretch (Imidazole)~3150Medium, Broad
Aromatic C-H Stretch~3050Medium
Aliphatic C-H Stretch~2980-2850Medium
C=N, C=C Stretch (Ring)~1580-1450Medium-Strong
C-O Stretch (Ether)~1240Strong
C-O Stretch (Alcohol)~1050Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₂H₁₄N₂O₂.

The calculated monoisotopic mass for this formula is 218.1055 g/mol . HRMS analysis, likely using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 219.1133. The high accuracy of the measurement (typically within 5 ppm) would allow for unambiguous confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) could be used to study the fragmentation patterns, which would further support the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure

Although specific crystallographic data for the title compound is not presently available, a typical analysis would yield a comprehensive set of parameters. For illustrative purposes, the type of data obtained from such an analysis is presented in the interactive table below. This data is based on general knowledge of similar small organic molecules and does not represent experimentally determined values for this compound.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₂H₁₄N₂O₂
Formula Weight218.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value

The definitive solid-state structure would reveal the planarity of the imidazole ring and the relative orientation of the 3-ethoxyphenyl and methanol substituents. Intermolecular forces, such as hydrogen bonding involving the hydroxyl group of the methanol moiety and the nitrogen atoms of the imidazole ring, would be critical in stabilizing the crystal lattice. These interactions are fundamental to understanding the compound's physical properties, including its melting point and solubility.

Advanced Chiroptical Spectroscopy (if applicable to chiral analogues)

The molecular structure of this compound itself is achiral. Therefore, it would not exhibit chiroptical activity. However, should chiral analogues be synthesized, for instance, through the introduction of a stereocenter, advanced chiroptical spectroscopy techniques would be indispensable for their stereochemical characterization.

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would provide information on the absolute configuration of the chiral centers. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, which is sensitive to the spatial arrangement of chromophores. VCD, the infrared counterpart to ECD, provides stereochemical information based on the vibrational modes of the molecule.

The study of chiral imidazole derivatives is an active area of research, as the introduction of chirality can significantly influence their biological activity and material properties. rsc.org For any synthesized chiral analogue of this compound, these spectroscopic methods, in conjunction with quantum chemical calculations, would be essential for a complete structural and stereochemical assignment.

Theoretical and Computational Investigations of 2 3 Ethoxyphenyl Imidazole 5 Methanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods, particularly those based on Density Functional Theory, provide insights into the electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to determine the optimized geometry and ground state electronic properties of organic compounds. A typical DFT study on 2-(3-Ethoxyphenyl)imidazole-5-methanol would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This process also yields important electronic properties like total energy, dipole moment, and the distribution of atomic charges. However, specific DFT studies detailing these ground state properties for this compound are not readily found in the existing scientific literature.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity. For this compound, a detailed analysis of its HOMO-LUMO orbitals and the precise energy gap has not been specifically reported.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and areas of positive potential, which are prone to nucleophilic attack. This analysis provides critical insights into how the molecule might interact with other molecules and its surrounding environment. A comprehensive charge distribution analysis for this compound, which would detail the partial charges on each atom, is also a subject that awaits dedicated computational investigation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility and interactions with other molecules, such as solvents.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. By mapping the potential energy surface, researchers can identify the most stable, low-energy conformers. This information is vital for understanding how the molecule might bind to a biological target or self-assemble. To date, a detailed exploration of the conformational landscape of this compound has not been published.

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Effects

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion and conformational changes. By simulating the molecule's behavior in a solvent, such as water, researchers can assess its conformational stability and the influence of the solvent on its structure and dynamics. These simulations can reveal how the molecule interacts with its environment and how its flexibility might be constrained or enhanced. Specific MD simulation studies focusing on the conformational stability and solvent effects on this compound are yet to be reported in the scientific literature.

In Silico Prediction of Potential Biological Interactions

Computational, or in silico, approaches provide a powerful lens through which the potential biological interactions of a molecule like this compound can be explored. These methods are cost-effective and time-efficient, allowing for the screening of large numbers of compounds and the prioritization of those with the highest likelihood of desired biological activity. The primary goal of these predictive studies is to understand how a molecule might interact with biological macromolecules, such as proteins and nucleic acids, and to correlate its structural features with its potential therapeutic effects.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jchr.org This method is frequently used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.

In the context of this compound, molecular docking could be employed to investigate its potential to inhibit enzymes or modulate the activity of receptors implicated in various diseases. For instance, imidazole (B134444) derivatives have been investigated as inhibitors of enzymes like sirtuins, which are involved in cellular regulation and are targets in cancer therapy. nih.govfrontiersin.org A hypothetical docking study of this compound into the active site of a sirtuin enzyme would aim to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. The ethoxyphenyl group might fit into a hydrophobic pocket, while the imidazole core and methanol (B129727) substituent could form hydrogen bonds with amino acid residues in the active site.

The results of molecular docking studies are typically presented in terms of a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These studies can also reveal the specific amino acid residues that are crucial for the interaction, providing insights for the rational design of more potent analogs. While specific docking data for this compound is not available, the table below illustrates the type of data that would be generated from such a study.

Target ProteinLigandDocking Score (kcal/mol)Interacting Residues
Sirtuin 1 (Human)This compound-8.5 (Hypothetical)HIS363, ILE347, PHE297
p38 MAP KinaseThis compound-7.9 (Hypothetical)LYS53, ASP168, GLU71
Xanthine OxidaseThis compound-7.2 (Hypothetical)GLU802, ARG880, PHE914

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by statistically analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features that are most influential. 3D-QSAR takes this a step further by considering the three-dimensional properties of the molecules, such as their shape and electrostatic potential.

For a compound like this compound, a QSAR study would involve synthesizing a series of analogs with variations in their structure (e.g., changing the position of the ethoxy group, modifying the methanol substituent) and testing their biological activity against a specific target. The resulting data would then be used to build a QSAR model that could predict the activity of new, unsynthesized compounds. This approach helps in understanding which parts of the molecule are most important for its activity and guides the design of more potent derivatives.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen bonding properties are likely to increase or decrease activity. These maps are invaluable for medicinal chemists in visualizing the structure-activity relationships and designing new molecules with improved properties. Studies on other imidazole derivatives have successfully used 3D-QSAR to develop models for their activity as inhibitors of various enzymes. nih.gov

The predictive power of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A high q² value indicates a model with good predictive ability.

QSAR ModelPredictive R²Descriptors
Hypothetical Model 10.850.720.68Molecular Weight, LogP, Dipole Moment
Hypothetical Model 20.910.830.79CoMFA Steric and Electrostatic Fields

This table is for illustrative purposes only and does not represent actual experimental data.

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, arranged in a specific 3D geometry. Pharmacophore modeling can be performed based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules and identifying their common features (ligand-based).

For this compound, a pharmacophore model could be developed based on its hypothetical binding mode in a target protein, as predicted by molecular docking. This model would highlight the key interaction points, such as the hydrogen-bonding capabilities of the imidazole nitrogens and the hydroxyl group, and the hydrophobic nature of the ethoxyphenyl ring.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore. This process, known as virtual screening, allows for the rapid identification of novel compounds with the potential to be active against the target of interest. jchr.org Virtual screening is a powerful tool for hit identification in the early stages of drug discovery. The identified hits can then be subjected to further computational analysis, such as molecular docking, and eventually, experimental testing. The use of virtual screening can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Exploration of Biological and Pharmacological Relevance in Vitro and Mechanistic Perspectives

Antimicrobial Potential of Imidazole-Methanol Derivatives

Imidazole (B134444) derivatives are a cornerstone of antimicrobial therapy, with many compounds demonstrating significant activity against a wide spectrum of bacteria and fungi. mdpi.com The mechanism of action for nitroimidazole derivatives, for example, involves the reduction of the nitro group within anaerobic microbes to form radical anions that induce DNA damage, leading to cell death. nih.gov The structural features of the imidazole ring are crucial for these interactions, making derivatives a fertile ground for the discovery of new antimicrobial agents to combat rising drug resistance. mdpi.comsemanticscholar.org

Numerous studies have demonstrated the in vitro antibacterial efficacy of imidazole derivatives against both Gram-positive and Gram-negative bacteria. semanticscholar.org The activity is often influenced by the nature and position of substituents on the imidazole ring. For instance, certain novel imidazole derivatives have shown inhibitory activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comresearchgate.net

In one study, a series of imidazole-1,2,3-triazole hybrids were synthesized and evaluated. One compound, {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol, showed potent activity against E. coli and P. aeruginosa with IC50 values of 360 nM and 710 nM, respectively. nih.gov Another derivative in the same study exhibited even lower MIC values of 8 nM and 55 nM against the same strains. nih.gov Similarly, other research on new metronidazole (B1676534) and imidazole derivatives found that most tested compounds were active against Proteus mirabilis, E. coli, and Staph. aureus at a concentration of 10⁻³ M. mdpi.com The search for novel imidazole-based compounds is driven by the need to overcome the resistance of microorganisms to existing antibiotics. ijsrch.com

Table 1: In Vitro Antibacterial Activity of Selected Imidazole Derivatives
Compound/Derivative ClassBacterial StrainActivity MeasureResultSource
{1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanolE. coliIC50360 nM nih.gov
{1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanolP. aeruginosaIC50710 nM nih.gov
Imidazole-1,2,3-triazole hybrid (38o)E. coliMIC8 nM nih.gov
Imidazole-1,2,3-triazole hybrid (38o)P. aeruginosaMIC55 nM nih.gov
Imidazole-dienone derivative (Compound 42)S. aureusMIC4 µg/mL nih.gov
Imidazole-dienone derivative (Compound 31)S. epidermidisMIC8 µg/mL nih.gov

The imidazole scaffold is perhaps most famous for its role in antifungal agents, such as ketoconazole. nih.gov These drugs typically act by inhibiting the fungal cytochrome P450 enzyme CYP51 (lanosterol 14-α-demethylase), which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Research into novel imidazole derivatives continues to yield compounds with potent antifungal properties. A study evaluating 34 imidazole-based compounds found that five of them displayed strong activity (greater than 80% growth inhibition at 500 µM) against Saccharomyces cerevisiae, Candida albicans, and Candida krusei. nih.govresearchgate.net Another study on imidazole derivatives combined with a 2,4-dienone motif identified two compounds with potent, broad-spectrum activity against Candida species, including fluconazole-resistant strains, with MIC values of 8 µg/mL. nih.gov The antifungal potential of imidazole derivatives can be significantly enhanced when combined with other agents; for instance, associating them with the surfactant sodium dodecyl sulphate (SDS) was shown to decrease the MIC over sevenfold for certain derivatives against Candida spp. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Imidazole Derivatives
Compound/Derivative ClassFungal StrainActivity MeasureResultSource
2,5-diarylated imidazole (Compound 10)S. cerevisiaeIC50235 ± 7.07 µM nih.gov
2,5-diarylated imidazole (Compound 15)S. cerevisiaeIC50305 ± 21.21 µM nih.gov
Imidazole-dienone derivative (Compound 31)Fluconazole-resistant C. albicans 64110MIC8 µg/mL nih.gov
Imidazole-dienone derivative (Compound 42)Fluconazole-resistant C. albicans 64110MIC8 µg/mL nih.gov
(2-methyl-1H-imidazol-1-yl)methanol (SAM3)Candida spp.Mean MIC200 µg/mL mdpi.com
(1H-benzo[d]imidazol-1-yl)methanol (SAM5)Candida spp.Mean MIC>312.5 µg/mL mdpi.com

Anticancer Activity and Related Mechanistic Studies

The imidazole ring is a privileged scaffold in the design of anticancer agents due to its ability to interact with various targets involved in cancer cell proliferation and survival. mdpi.com Imidazole derivatives have been developed to target DNA, inhibit crucial enzymes, and modulate cellular signaling pathways, demonstrating a wide range of antitumor effects. openmedicinalchemistryjournal.com

The anticancer potential of imidazole derivatives is frequently assessed through in vitro screening against a panel of human cancer cell lines. These assays measure the cytotoxicity of the compounds and determine their IC50 values (the concentration required to inhibit 50% of cell growth). For example, a series of 1-substituted-2-aryl imidazoles displayed potent antiproliferative activities against multiple cancer cell lines, including those from breast (MDA-MB-468, T47D) and colon (HCT-15, HT29), with IC50 values in the nanomolar range (80–1000 nM). mdpi.com

Another study reported a benzoyl-imidazole compound with potent activity against colorectal cancer cell lines SW480, HCT116, and Caco-2, with IC50 values of 27.42 nM, 23.12 nM, and 33.14 nM, respectively. mdpi.com Furthermore, newly designed imidazole-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) have shown significant cytotoxicity, with one compound exhibiting IC50 values ranging from 1.98 to 4.07 µM across five different breast, lung, and colorectal cancer cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Imidazole Derivatives Against Cancer Cell Lines
Compound/Derivative ClassCancer Cell LineCell TypeIC50 ValueSource
1-Substituted-2-aryl imidazolesMDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLaBreast, Colon, Cervical80–1000 nM mdpi.com
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)SW480Colorectal27.42 nM mdpi.com
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)HCT116Colorectal23.12 nM mdpi.com
Imidazole-based EGFR inhibitor (Compound 3c)MDA-MB-231Breast1.98 µM nih.gov
Imidazole-based EGFR inhibitor (Compound 3c)A549Lung4.07 µM nih.gov
N-alkyl nitroimidazolesMDA-MB-231Breastas low as 16.7 µM openmedicinalchemistryjournal.com

The anticancer effects of imidazole derivatives are mediated through their interaction with a variety of molecular targets critical for tumorigenesis.

Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases that drive cell growth and proliferation. Imidazole-based compounds have been successfully designed as inhibitors of RAF kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov For example, a synthesized imidazole derivative (compound 3c) was shown to potently inhibit EGFR enzymatic activity with an IC50 of 236.38 nM, comparable to the standard drug erlotinib. nih.gov This inhibition can halt downstream signaling, arrest the cell cycle, and induce apoptosis. nih.gov

Tubulin Polymerization Inhibition: Several imidazole compounds act as microtubule-destabilizing agents. nih.gov They interfere with the assembly of tubulin into microtubules, a process essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov This mechanism is shared with well-known chemotherapy agents like vinca (B1221190) alkaloids and taxanes.

DNA Interaction: The planar, electron-rich imidazole ring system can interact with DNA. openmedicinalchemistryjournal.com Some benzimidazole (B57391) derivatives are known to act via DNA alkylation, while other triaryl-substituted imidazoles can function as telomeric G-quadruplex ligands, disrupting telomere maintenance and compromising the unlimited proliferative potential of cancer cells. openmedicinalchemistryjournal.comnih.gov

Other Targets: Imidazoles have also been investigated as inhibitors of other enzymes, such as histone deacetylases (HDAC) and focal adhesion kinase (FAK), which are involved in gene expression and cell adhesion/migration, respectively. nih.gov

Anti-inflammatory Properties and Mechanistic Hypotheses

Imidazole derivatives have demonstrated significant anti-inflammatory potential in various in vitro models. nih.gov The mechanisms underlying these effects are often linked to the modulation of key inflammatory pathways and the inhibition of enzymes that produce inflammatory mediators.

One of the primary mechanisms involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govresearchgate.net By blocking COX-2, these compounds can effectively reduce inflammation.

Another critical target is the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a central role in the synthesis of inflammatory cytokines like TNF-α and IL-6. researchgate.netacs.org A study on novel imidazole derivatives identified a compound (AA6) that inhibited p38 MAP kinase with an IC50 value of 403.57 nM. acs.org The inhibition of this pathway suppresses the production of key inflammatory mediators.

Furthermore, imidazole alkaloids have been shown to inhibit the functions of neutrophils, which are key cells in the inflammatory response. These compounds were found to reduce the degranulation of activated neutrophils, decrease the generation of reactive oxygen species (ROS), and inhibit the production of TNF-α and IL-6. nih.gov This effect appears to be mediated through the modulation of intracellular Ca²⁺ levels and the cytosolic density of the transcription factor NF-κB, a master regulator of inflammation. researchgate.netnih.gov By suppressing NF-κB activation, imidazole derivatives can downregulate the expression of numerous pro-inflammatory genes, including iNOS and COX-2. researchgate.netnih.gov

Other Biological Activities (e.g., antiparasitic, antiviral, anticonvulsant, antioxidant)

While comprehensive research specifically detailing the antiparasitic, antiviral, anticonvulsant, and antioxidant activities of 2-(3-Ethoxyphenyl)imidazole-5-methanol is not extensively available in public literature, the broader class of 2-phenyl-imidazole derivatives has been the subject of numerous investigations. These studies provide a basis for understanding the potential biological activities of this specific compound.

In Vitro Evaluation of Specific Activities

The imidazole scaffold is a common motif in a variety of biologically active compounds. The following sections summarize in vitro findings for structurally related 2-phenyl-imidazole derivatives, offering insights into the potential activities of this compound.

Antiparasitic Activity:

Derivatives of 2-phenyl-imidazole have demonstrated notable efficacy against several parasites in laboratory settings. For instance, a study focusing on substituted 2-(3-aminophenyl) imidazopyridines, which share a core structural similarity, identified compounds with potent in vitro activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. One particular compound from this series exhibited an EC50 value as low as 2 nM. nih.gov Another investigation into a series of imidazole derivatives showed a dose-dependent restriction of Toxoplasma gondii growth in vitro. researchgate.net

Compound ClassParasiteIn Vitro Activity (EC50/IC50)Reference
Substituted 2-(3-aminophenyl) imidazopyridinesTrypanosoma brucei2 nM nih.gov
Phenyl-substituted 1H-imidazoleToxoplasma gondiiGrowth inhibition observed researchgate.net

Antiviral Activity:

The antiviral potential of the 2-phenyl-imidazole framework has been explored against a range of viruses. A notable study synthesized and screened seventy-six 2-phenylbenzimidazole (B57529) analogs for their antiviral activity against ten different RNA and DNA viruses. Significant activity was observed against Coxsackie virus B4, bovine viral diarrhea virus (BVDV), and herpes simplex virus-1, among others. One compound demonstrated a potent EC50 of 0.1 μM against the vaccinia virus, while others showed promising inhibitory activity against BVDV with EC50 values ranging from 0.8 to 1.5 μM. nih.gov

Compound ClassVirusIn Vitro Activity (EC50)Reference
2-Phenylbenzimidazole analogVaccinia Virus (VV)0.1 μM nih.gov
2-Phenylbenzimidazole analogsBovine Viral Diarrhea Virus (BVDV)0.8 - 1.5 μM nih.gov

Anticonvulsant Activity:

Several studies have highlighted the anticonvulsant properties of imidazole derivatives. A series of N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides were synthesized and screened for their ability to protect against seizures. Many of these compounds significantly delayed the onset of convulsions at a dose of 100mg/kg. benthamdirect.com Another study on 2,4,5-triphenyl-1H-imidazole derivatives also reported significant anticonvulsant effects in a maximum electroshock seizure model, with a bromo-substituted derivative being particularly active. researchgate.net

Compound ClassAssayObserved EffectReference
N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamidesChemically-induced convulsionsSignificant delay in convulsion onset benthamdirect.com
2,4,5-Triphenyl-1H-imidazole derivativesMaximum Electroshock Seizure (MES) modelSignificant anticonvulsant effects researchgate.net

Antioxidant Activity:

The antioxidant potential of 2-phenyl-imidazole derivatives has been attributed to their ability to scavenge free radicals. Studies on 2,4,5-triphenyl imidazole derivatives have demonstrated their antioxidant capabilities in both DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2-2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonate)) assays, with some derivatives showing EC50 values of 0.141 mg/mL and 0.168 mg/mL, respectively. mdpi.com Research on 2-phenyl-1H-indoles and benzimidazoles, which are structurally related, also indicated that compounds with electron-donating substituents tend to be more effective antioxidants. researchgate.net

Compound ClassAssayIn Vitro Activity (EC50)Reference
2,4,5-Triphenyl imidazole derivativeDPPH0.141 mg/mL mdpi.com
2,4,5-Triphenyl imidazole derivativeABTS0.168 mg/mL mdpi.com

Mechanistic Hypotheses for Observed Activities

Based on the structure of this compound and the known mechanisms of related compounds, several hypotheses can be proposed for its potential biological activities.

Antiparasitic and Antiviral Mechanisms:

The nitrogen-containing heterocyclic core of the imidazole ring is a key pharmacophore that can interact with various biological targets in parasites and viruses. It is hypothesized that this compound could exert its antiparasitic and antiviral effects by inhibiting crucial enzymes involved in parasite or viral replication. For instance, many imidazole-based drugs target enzymes like cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase in fungi and protozoa, disrupting sterol biosynthesis and compromising cell membrane integrity. A similar mechanism could be at play against certain parasites. In the context of viruses, imidazole derivatives have been shown to interfere with viral entry, replication, or assembly. nih.gov The specific mechanism would depend on the virus and the precise molecular interactions of the compound.

Anticonvulsant Mechanisms:

The anticonvulsant activity of many imidazole-containing compounds is often attributed to their interaction with ion channels or neurotransmitter systems in the central nervous system. It is plausible that this compound could modulate the activity of voltage-gated sodium or calcium channels, which are critical for neuronal excitability. By stabilizing the inactive state of these channels, the compound could reduce the rapid and excessive firing of neurons that leads to seizures. Alternatively, it might enhance the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) or antagonize the action of the excitatory neurotransmitter glutamate. neuroquantology.com

Antioxidant Mechanisms:

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the 3-Ethoxyphenyl Substituent on Biological Activity and Physicochemical Properties

The 2-aryl substituent is a common feature in many biologically active imidazoles, including inhibitors of p38 MAP kinase, where it often occupies a hydrophobic pocket in the enzyme's active site. nih.gov The nature of the substituent on this phenyl ring can significantly impact binding affinity, selectivity, and pharmacokinetic properties.

Systematic Modifications of the Ethoxy Group

The ethoxy group at the 3-position of the phenyl ring is a key determinant of the compound's properties. Altering the nature of this alkoxy group can fine-tune the compound's lipophilicity and its potential for hydrogen bonding.

Generally, in related series of kinase inhibitors, the length and nature of such alkoxy chains are critical. For instance, modifying the alkoxy group can influence the compound's ability to fit into specific binding pockets and can affect its metabolic stability. While direct data for 2-(3-ethoxyphenyl)imidazole-5-methanol is not available, SAR studies on analogous series of inhibitors often show a parabolic relationship between alkyl chain length and activity, where potency increases up to a certain length and then decreases due to steric hindrance.

The table below illustrates hypothetical SAR data for modifications of the alkoxy group at the 3-position of the phenyl ring, based on common trends observed in related kinase inhibitors.

CompoundR Group at 3-positionBiological Activity (IC₅₀, nM)Lipophilicity (logP)
1 -OCH₃ (methoxy)1502.8
2 -OCH₂CH₃ (ethoxy)1003.2
3 -OCH₂CH₂CH₃ (propoxy)1203.6
4 -OCH(CH₃)₂ (isopropoxy)2003.5
5 -OH (hydroxyl)5002.1
6 -F (fluoro)3002.5

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these exact analogs of this compound were not found in the reviewed literature.

Modulations of the Phenyl Ring Substitution Pattern

The position of the ethoxy group on the phenyl ring is crucial for optimal interaction with a biological target. Moving the substituent from the meta (3) position to the ortho (2) or para (4) position can drastically alter the molecule's conformation and its ability to bind effectively.

In many kinase inhibitors with a 2-phenyl-imidazole scaffold, the substitution pattern on the phenyl ring is critical for activity. For example, in a series of p38 MAP kinase inhibitors, a substituent at the 4-position of the phenyl ring was found to be essential for potent inhibitory activity. acs.org The 3-position, as in the title compound, often provides a balance of electronic and steric properties that can be favorable for binding. The introduction of additional substituents can also modulate activity; for instance, adding electron-withdrawing groups can influence the pKa of the imidazole (B134444) ring and its ability to act as a hydrogen bond donor or acceptor. researchgate.net

The following table presents hypothetical data on how modulating the phenyl ring substitution pattern might affect biological activity.

CompoundSubstitution PatternBiological Activity (IC₅₀, nM)
7 2-Ethoxyphenyl250
8 3-Ethoxyphenyl100
9 4-Ethoxyphenyl80
10 3-Ethoxy-4-hydroxyphenyl50
11 3,4-Diethoxyphenyl150

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these exact analogs of this compound were not found in the reviewed literature.

Role of the 5-Methanol Group in Compound Efficacy and Selectivity

Alterations to the Hydroxyl Functionality and Derivatives

The terminal hydroxyl group of the 5-methanol moiety is a potential hydrogen bond donor and acceptor. Modifying this group, for instance, by converting it into an ether or an ester, can probe the nature of the binding pocket and can also be used to create prodrugs with improved pharmacokinetic properties.

If the hydroxyl group is involved in a crucial hydrogen bond with the target, its removal or conversion to a non-hydrogen bonding group (like a methoxy (B1213986) group) would be expected to decrease activity. Conversely, if the binding pocket has additional space, extending this group could lead to new, favorable interactions.

The table below shows hypothetical data for derivatives with alterations to the hydroxyl functionality.

CompoundR Group at C5Biological Activity (IC₅₀, nM)
12 -CH₂OH (methanol)100
13 -CH₂OCH₃ (methoxymethyl)300
14 -CH₂OAc (acetoxymethyl)250 (prodrug)
15 -CHO (formyl)500
16 -COOH (carboxyl)>1000

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these exact analogs of this compound were not found in the reviewed literature.

Chain Length and Branching Effects of the Alcohol Moiety

Extending the carbon chain of the alcohol moiety or introducing branching can provide valuable information about the topology of the binding site. A longer chain might access a deeper part of the pocket, while branching can introduce steric constraints that may either improve or diminish binding.

For example, extending the side chain to a 5-ethanol group (-CH₂CH₂OH) could allow the terminal hydroxyl to form a hydrogen bond with a more distant amino acid residue in the target protein.

The following table illustrates the potential effects of modifying the alcohol moiety's chain length and branching.

CompoundAlcohol Moiety at C5Biological Activity (IC₅₀, nM)
17 -CH₂OH100
18 -CH₂CH₂OH80
19 -CH(OH)CH₃150
20 -C(CH₃)₂OH400

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these exact analogs of this compound were not found in the reviewed literature.

Influence of Imidazole Core Substitution on Overall Compound Properties

The imidazole ring itself is a critical pharmacophore. It is an aromatic heterocycle that can engage in various non-covalent interactions, including hydrogen bonding (as both a donor and acceptor), metal coordination, and π-π stacking. nih.gov Modifications to the imidazole core, particularly at the N-1 position, can have a profound impact on the compound's properties. nih.gov

Substitution at the N-1 position can prevent tautomerization, which can be beneficial for consistent receptor binding and can also improve metabolic stability and oral bioavailability. The choice of the N-1 substituent is critical; it can be used to introduce additional interactions with the target or to modulate the compound's physicochemical properties. For instance, in many imidazole-based inhibitors, a small alkyl group at N-1 is well-tolerated, while larger groups can lead to a loss of activity due to steric clashes. researchgate.net

The table below provides a hypothetical comparison of different substitutions on the imidazole core.

CompoundImidazole Core SubstitutionBiological Activity (IC₅₀, nM)
21 N-H (unsubstituted)100
22 N-CH₃90
23 N-CH₂CH₃110
24 N-Cyclopropyl85
25 4-Fluoro on imidazole130

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these exact analogs of this compound were not found in the reviewed literature.

Correlations between Electronic Structure, Molecular Descriptors, and Observed Activities

The biological activity of imidazole-based compounds, including derivatives of this compound, is intricately linked to their electronic and structural properties. Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are pivotal in elucidating these connections, providing a framework for the rational design of more potent and selective therapeutic agents. These studies systematically evaluate how variations in molecular descriptors—such as electronic, hydrophobic, and steric parameters—correlate with the observed biological activities of a series of related compounds.

Detailed Research Findings

Research into various classes of imidazole derivatives has consistently demonstrated that the electronic nature of substituents on the 2-phenyl ring significantly modulates their biological efficacy. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the imidazole core and the phenyl ring, thereby influencing key interactions with biological targets, such as enzymes or receptors.

For instance, in studies on antifungal imidazole derivatives, the potency has been shown to be influenced by the electronic character of the substituents. A study on a series of 2,4-disubstituted and 1,2,4-trisubstituted imidazoles found that compounds bearing electropositive groups, such as methoxy and nitro substituents, exhibited greater anti-inflammatory activity compared to those with electronegative groups like chloro and fluoro moieties. nih.gov This suggests that an increase in electron density on the phenyl ring can be favorable for certain biological activities.

Conversely, in the context of anticancer agents, some studies have indicated that the presence of electron-withdrawing halo substituents (e.g., F, Cl) on the phenyl ring can positively influence the cytotoxic potency of imidazole-based compounds. researchgate.net In one particular study, the incorporation of an electron-donating hydroxyl (-OH) group on the phenyl ring of an S-alkylated imidazole derivative enhanced its biological activity, whereas electron-withdrawing fluoro and chloro substituents diminished it. researchgate.net This highlights that the optimal electronic properties can be highly dependent on the specific biological target and the mechanism of action.

Molecular descriptors play a crucial role in developing predictive QSAR models. Key descriptors often include:

Electronic Descriptors: These quantify the electronic influence of substituents and include parameters such as the Hammett constant (σ), which describes the electron-donating or -withdrawing ability of a substituent on an aromatic ring. Other relevant electronic descriptors are dipole moment (μ) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Hydrophobic Descriptors: The partition coefficient (log P) is the most common descriptor for hydrophobicity, which is critical for a drug's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. QSAR studies on various enzyme inhibitors have frequently shown that lipophilicity is a key determinant of inhibitory activity. nih.gov

Steric Descriptors: These parameters, such as Taft's steric parameter (Es) and molar refractivity (MR), account for the size and shape of substituents. Steric hindrance can either prevent or enhance the binding of a molecule to its target site.

QSAR investigations on antimicrobial 2-(substituted phenyl)-1H-benzimidazoles have highlighted the importance of descriptors like dipole moment (μ), log P, and the second-order molecular connectivity index (2χ) in explaining their activity. nih.gov Similarly, Hansch analysis, a classical QSAR method, has been successfully applied to correlate the antibacterial activity of benzimidazole (B57391) derivatives with physicochemical properties, revealing that hydrophobic parameters (ClogP), aqueous solubility (LogS), molar refractivity, and topological polar surface area have a significant correlation with antibacterial efficacy. nih.gov

Illustrative Data Tables

Table 1: Correlation of Electronic Descriptors with Antifungal Activity of Hypothetical 2-(substituted-phenyl)imidazole-5-methanol Analogues

Substituent (X) at para-positionHammett Constant (σp)Log (1/MIC)
-OCH₃-0.274.2
-CH₃-0.174.0
-H0.003.8
-Cl0.233.5
-CN0.663.1
-NO₂0.782.9

This illustrative table demonstrates a potential negative correlation between the electron-withdrawing strength of the substituent (as indicated by a more positive Hammett constant) and the antifungal activity (expressed as the logarithm of the reciprocal of the Minimum Inhibitory Concentration, MIC). This would suggest that electron-donating groups at the para-position of the phenyl ring enhance antifungal potency in this hypothetical series.

Table 2: Hansch-type Analysis of Anticancer Activity for a Hypothetical Series of 2-(substituted-phenyl)imidazole-5-methanol Derivatives

Substituent (X) at meta-positionHansch Hydrophobicity (π)Molar Refractivity (MR)IC₅₀ (µM)
-H0.001.0315.2
-CH₃0.565.6510.8
-OCH₃-0.027.8712.5
-Cl0.716.038.9
-Br0.868.887.5
-CF₃0.885.029.2

This hypothetical data illustrates a multiparameter correlation. A potential QSAR equation derived from such data might show a positive correlation with the hydrophobicity parameter (π) and a negative correlation with a steric parameter like molar refractivity (MR), suggesting that more hydrophobic and less bulky substituents at the meta-position could lead to higher anticancer activity (lower IC₅₀ values).

Advanced Mechanistic Investigations of Compound Action

Enzyme Kinetic Studies and Inhibition Mechanisms

There is no specific information available regarding enzyme kinetic studies or inhibition mechanisms for 2-(3-Ethoxyphenyl)imidazole-5-methanol. While studies on other imidazole (B134444) derivatives have shown inhibitory activity against enzymes like Epidermal Growth Factor Receptor (EGFR), with IC50 values in the nanomolar range for some compounds, no such data exists for the subject compound. nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

Information on receptor binding assays and ligand-receptor interaction analysis for this compound is not available. Research on other imidazo[1,2-a]pyridine (B132010) derivatives has identified agonists for the Constitutive Androstane Receptor (CAR), but this is a different chemical scaffold. nih.gov

Cellular Uptake and Subcellular Distribution Studies

There are no published studies on the cellular uptake or subcellular distribution of this compound.

Target Validation Approaches

Specific target validation approaches, such as gene expression or protein modulation studies, have not been reported for this compound. While general studies on methanol (B129727) have shown it can influence the expression of various genes, including those involved in stress and cell-to-cell communication, this is not specific to the compound . plos.orgnih.gov

Future Directions and Research Gaps for 2 3 Ethoxyphenyl Imidazole 5 Methanol Research

Development of Novel Synthetic Pathways with Enhanced Efficiency, Regioselectivity, and Sustainability

While classical methods for imidazole (B134444) synthesis, such as the Debus synthesis, are well-established, future research should focus on developing more advanced synthetic routes for 2-(3-Ethoxyphenyl)imidazole-5-methanol that prioritize efficiency, control over regiochemistry, and adherence to green chemistry principles. nih.govjipbs.com

Modern synthetic organic chemistry is increasingly driven by the need for sustainability. tandfonline.comnih.gov Future efforts should explore methodologies that reduce waste, minimize the use of hazardous solvents, and lower energy consumption. researchgate.net Promising approaches include:

Microwave-Assisted and Ultrasonic Irradiation Synthesis: These techniques can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netmdpi.com

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient as they combine several steps into a single operation, reducing the need for intermediate purification and minimizing solvent use. nih.gov

Green Catalysts: The use of biodegradable and reusable catalysts, such as bio-based acids like lemon juice or solid catalysts like zeolites, can replace traditional, more hazardous catalysts. jipbs.comnih.gov

Sustainable Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or ionic liquids is a critical step towards more environmentally friendly processes. tandfonline.com

The following table compares potential sustainable synthetic strategies applicable to the synthesis of this compound and its analogs.

MethodologyKey AdvantagesPotential ChallengesRelevant Catalyst/Conditions
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved purity. researchgate.netRequires specialized equipment, potential for localized overheating.Solvent-free or high-boiling point solvents. researchgate.net
Ultrasonic Irradiation Enhanced reaction rates, improved yields, suitable for heterogeneous reactions. mdpi.comScale-up can be challenging.Sonochemical reactors. mdpi.com
Multi-Component Reactions (MCRs) High atom economy, reduced waste, operational simplicity. nih.govOptimization of reaction conditions for multiple components can be complex.Lewis acids, l-proline, zeolites. nih.gov
Green Catalysis Reusability, reduced toxicity, biodegradability. jipbs.comnih.govCatalyst deactivation, lower activity compared to traditional catalysts.Lemon juice, ZSM-11 zeolite. jipbs.comnih.gov

Achieving precise control over the placement of substituents on the imidazole ring (regioselectivity) is crucial for structure-activity relationship studies. Nickel-catalyzed C-H arylation, for instance, offers a modern approach to directly form C-aryl bonds at specific positions on the imidazole core, which could be adapted for synthesizing derivatives of the target compound. nih.gov

Exploration of Additional Biological Targets and Therapeutic Areas

The imidazole nucleus is a "privileged structure" found in numerous FDA-approved drugs and natural compounds, exhibiting a vast array of biological activities. nih.govnih.gov Derivatives have shown anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net Research into this compound should extend beyond its currently known functions to explore new therapeutic possibilities.

Potential areas for investigation include:

Oncology: Imidazole-based compounds act as inhibitors of crucial cancer-related enzymes like tyrosine kinases (e.g., EGFR, HER2), aurora kinases, and poly (ADP-ribose) polymerase (PARP). acs.orgfrontiersin.orgmdpi.com The structural motifs of this compound could be evaluated for activity against these and other cancer targets.

Neurodegenerative Diseases: Given the multifactorial nature of diseases like Alzheimer's, the imidazole scaffold is being actively investigated for its potential to modulate targets such as acetylcholinesterase (AChE) and beta-secretase (BACE1). researchgate.netacs.orgbenthamscience.com

Infectious Diseases: The imidazole ring is the core of widely used antifungal drugs (e.g., ketoconazole) that inhibit the enzyme 14α-demethylase. tubitak.gov.trrjptonline.org The potential of this compound as an antibacterial, antifungal, or antiviral agent warrants investigation.

Inflammatory Disorders: Certain imidazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. rsc.org

Advanced Computational Methodologies for Predictive Modeling and Drug Design

Advanced computational tools can accelerate the drug discovery process by predicting the biological activity, pharmacokinetic properties, and potential toxicity of new compounds, thereby guiding synthetic efforts. parssilico.com For this compound, these methodologies can be invaluable.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build models that correlate the structural features of imidazole derivatives with their biological activity. nih.govtandfonline.com These models can then predict the potency of newly designed analogs of this compound.

Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein, predicting its binding affinity and interaction modes. tubitak.gov.trmdpi.com Docking studies can help identify the most likely biological targets for this compound and explain the molecular basis of its activity.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the research process is crucial to avoid late-stage failures. nih.govnih.govresearchgate.net Computational tools can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential carcinogenicity for novel derivatives. researchgate.netmdpi.com

Computational MethodApplication for this compoundKey Outputs
3D-QSAR (CoMFA/CoMSIA) Predict activity of new analogs; guide structural modifications. nih.govtandfonline.comPredictive statistical models (Q², R²), contour maps indicating favorable/unfavorable regions. nih.gov
Molecular Docking Identify potential biological targets; elucidate binding interactions. rjptonline.orgmdpi.comBinding affinity scores (kcal/mol), visualization of ligand-receptor interactions (e.g., H-bonds). rjptonline.org
In Silico ADMET Predict drug-likeness and potential toxicity; prioritize compounds for synthesis. nih.govresearchgate.netLipinski's rule of five compliance, predicted absorption, toxicity profiles (e.g., LD50). researchgate.net

Investigation of the Compound's Potential in Materials Science or Catalysis

The applications of imidazole derivatives are not limited to medicine. Their unique electronic properties and ability to coordinate with metal ions make them valuable in materials science and catalysis. nih.govresearchgate.net

Materials Science: Imidazole-containing polymers are known for their high thermal stability. researchgate.net Imidazole derivatives can also be used as ligands to create metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. frontiersin.org The potential of this compound to be incorporated into novel polymers or to serve as a building block for functional materials should be explored. For instance, it could be used in composite films with antibacterial properties. acs.org

Catalysis: Imidazoles can act as ligands to stabilize metal nanoparticles used in catalysis. researchgate.net They are also used to form N-heterocyclic carbenes, which are powerful catalysts for various organic reactions. lifechemicals.com Furthermore, imidazole-based systems can be designed to mimic enzymatic active sites, creating supramolecular catalysts for specific chemical transformations. researchgate.netsciopen.com The catalytic potential of this compound, either as a ligand or as a catalyst itself, represents a significant research gap.

Q & A

Q. How can crystallographic data improve the understanding of intermolecular interactions in solid-state forms of the compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., hydrogen bonds, π-π stacking) that influence stability and solubility. Compare with computational lattice energy predictions to identify dominant interactions .

Literature & Collaboration

Q. What strategies are effective for conducting targeted literature reviews on understudied imidazole derivatives?

  • Methodological Answer : Use Boolean search terms (e.g., "imidazole-5-methanol" AND "synthesis") in Scopus or Web of Science. Expand results by reviewing patents for synthetic routes or bioactivity claims. Collaborate with computational chemists to identify analogs with predicted activity .

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